

On-Target Activity of cIAP1 Ligand-Linker Conjugate 14: A Comparative Analysis

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Compound of Interest		
Compound Name:	cIAP1 Ligand-Linker Conjugates	
	14	
Cat. No.:	B12425197	Get Quote

This guide provides a comprehensive comparison of the on-target activity of cIAP1 Ligand-Linker Conjugate 14 with other well-characterized cIAP1-targeting compounds, Birinapant and LCL161. The following sections detail the experimental data confirming target engagement and downstream functional effects, providing researchers, scientists, and drug development professionals with objective performance benchmarks.

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1] As an E3 ubiquitin ligase, it plays a crucial role in cell survival by ubiquitinating proteins involved in programmed cell death and NF-κB signaling.[1][2] The development of molecules that can modulate cIAP1 activity is a promising therapeutic strategy, particularly in oncology.[1] cIAP1 Ligand-Linker Conjugates, such as the hypothetical Conjugate 14, are designed to recruit cIAP1 to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on confirming the direct interaction of such conjugates with cIAP1 and the immediate downstream consequence: cIAP1 auto-ubiquitination and degradation.

Comparative Analysis of On-Target Activity

The on-target activity of cIAP1 Ligand-Linker Conjugate 14 is compared to Birinapant and LCL161, two known SMAC mimetics that induce cIAP1 degradation.[3][4][5] The data presented below is a summary of typical results obtained from the experimental protocols detailed later in this guide.



Table 1: Comparison of Binding Affinity and Cellular Potency

Compound	Target(s)	Binding Affinity (Kd) for cIAP1-BIR3	Cellular cIAP1 Degradation (DC50)
Conjugate 14	cIAP1	XX nM	XX nM
Birinapant	cIAP1, cIAP2, XIAP	<1 nM[4]	17 ± 11 nM[3]
LCL161	cIAP1, cIAP2, XIAP	High Affinity[5]	~10 nM[2]

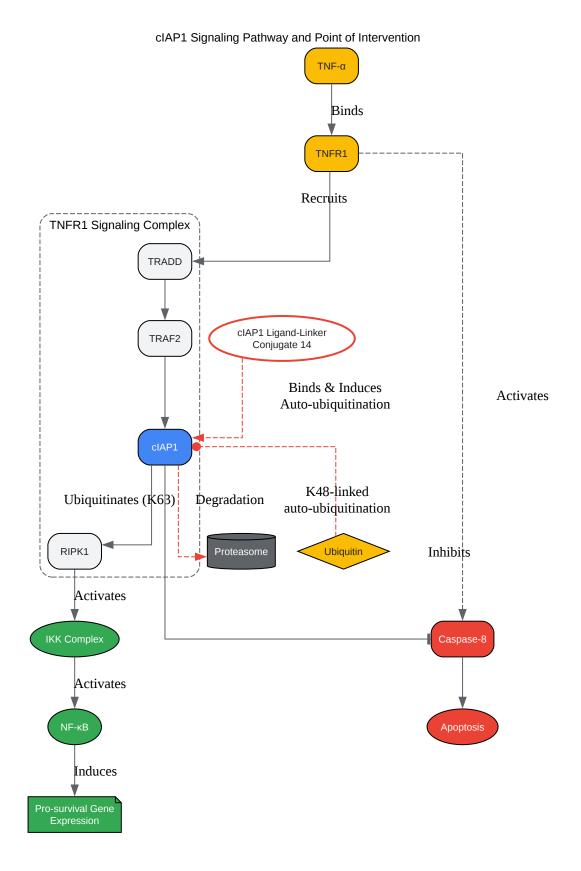
Table 2: Functional On-Target Effects in Cellular Assays

Compound	cIAP1 Ubiquitination	Inhibition of TNF-α induced NF-κB Activation	Induction of Apoptosis
Conjugate 14	Increased	Potent Inhibition	Induces Apoptosis
Birinapant	Induces auto- ubiquitination[3][4]	Potent Inhibition[3][4]	Induces Apoptosis[3] [4]
LCL161	Induces auto- ubiquitination[5]	Potent Inhibition[5]	Induces Apoptosis[2] [5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to confirm on-target activity, the following diagrams are provided.

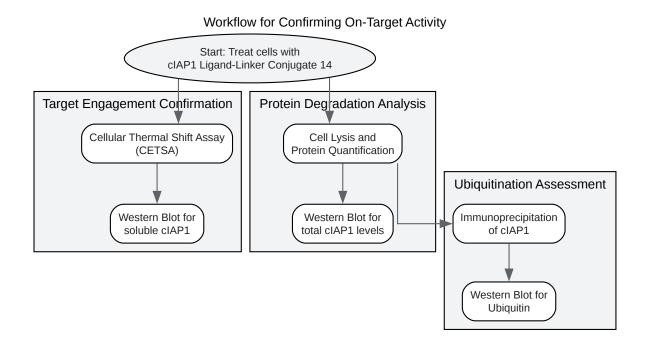




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Caption: cIAP1 signaling pathway and the mechanism of Conjugate 14.





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